Omethoate

Catalog No.
S604912
CAS No.
1113-02-6
M.F
C5H12NO4PS
M. Wt
213.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Omethoate

CAS Number

1113-02-6

Product Name

Omethoate

IUPAC Name

2-dimethoxyphosphorylsulfanyl-N-methylacetamide

Molecular Formula

C5H12NO4PS

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)

InChI Key

PZXOQEXFMJCDPG-UHFFFAOYSA-N

SMILES

CNC(=O)CSP(=O)(OC)OC

Solubility

4.69 M
Readily soluble in alcohols, acetone, and many hydrocarbons. Slightly soluble in diethyl ether. Almost insoluble in petroleum ether.
Soluble in toluene. Miscible in dichloromethane, 2-propanol. Nearly insoluble in n-hexane.
Readily soluble in water.

Synonyms

Phosphorothioic Acid O,O-dimethyl S-[2-(methylamino)-2-oxoethyl]ester; Dimethoate O-Analog; Dimethoate Oxon; Folimat; PO-Dimethoate; Spraymate L 1700; BAY 45432; Bayer 45432;

Canonical SMILES

CNC(=O)CSP(=O)(OC)OC

Application in Food Safety Testing

Scientific Field: Food Safety and Quality Control

Summary of the Application: Omethoate is used in the development of a smartphone colorimetric sensor for the visual and quantitative detection of omethoate in fruits and vegetables .

Methods of Application: The anti-omethoate antibody is conjugated on the surface of the Pt@Au nanozyme as a catalytic functional signal probe, and coating antigen conjugated on the surface of magnetic polystyrene microspheres (MPMs) is used as a separation capture probe . With increasing concentrations of omethoate, the visualization of the sensing system decreases .

Results or Outcomes: Under optimal detection conditions, omethoate could be detected in a linear range of 0.5–50 μg/L (R² = 0.9965), with a detection limit of 0.01 μg/L .

Application in Agricultural Residue Detection

Scientific Field: Agriculture and Food Science

Summary of the Application: Omethoate is used in the development of a hyperspectral imaging system combined with multivariate methods to identify wheat kernels with different concentrations of omethoate on the surface .

Methods of Application: A hyperspectral imaging system of 866.4–1701.0 nm was selected and combined with multivariate methods . Three preprocessing methods, three feature extraction algorithms, and three classifier models were applied to make a comparison .

Results or Outcomes: The overall classification accuracy of the four types of wheat kernels reached 98.75%, which indicates that the selected model is reliable .

Application in Pesticide Residue Detection

Scientific Field: Environmental Science and Toxicology

Summary of the Application: Omethoate is used in the development of a surface-enhanced Raman spectroscopy (SERS) method for rapid detection of omethoate (an organophosphorus pesticide) in standard solution and peach extract .

Methods of Application: SERS was used with a silver colloid substrate .

Results or Outcomes: The characteristic wavenumber of the pesticide could be precisely identified using the SERS method .

Application in Environmental Monitoring

Scientific Field: Environmental Science and Monitoring

Summary of the Application: Omethoate is used in the development of a simple homogeneous photoelectrochemical (PEC) sensing platform for the sensitive detection of omethoate .

Methods of Application: The Bi2S3@Bi2Sn2O7 heterojunction was used as a photoactive material to provide stable background photocurrent signals .

Results or Outcomes: The PEC sensing platform based on an alkaline phosphatase (ALP)–mediated pesticide assay was established for the sensitive detection of omethoate .

Application in Nanotechnology

Scientific Field: Nanotechnology and Food Safety

Summary of the Application: Omethoate is used in the development of a smartphone colorimetric sensor based on Pt@Au nanozyme for visual and quantitative detection of omethoate in fruit and vegetables .

Methods of Application: The anti-omethoate antibody was conjugated on the surface of the Pt@Au nanozyme as a catalytic functional signal probe .

Application in Remote Sensing

Scientific Field: Remote Sensing and Agriculture

Summary of the Application: Omethoate is used in the development of a hyperspectral imaging system combined with multivariate methods to study the residues of different concentrations of omethoate on wheat grain surface .

Methods of Application: A hyperspectral imaging system of 866.4–1701.0 nm was selected and combined with multivariate methods .

Application in Bioanalytical Chemistry

Scientific Field: Bioanalytical Chemistry

Summary of the Application: Omethoate is used in the development of a homogeneous photoelectrochemical (PEC) sensing platform for the sensitive detection of omethoate .

Methods of Application: The Bi2S3@Bi2Sn2O7 heterojunction was used as a photoactive material to provide stable background photocurrent signals . The inhibition of omethoate on alkaline phosphatase (ALP) and PEC determination was carried out in the homogeneous system .

Results or Outcomes: The PEC sensor showed high sensitivity to the target omethoate within a dynamic range of 0.05~500 ng mL−1, and the detection limit was 0.0146 ng mL−1 .

Application in Food Analytical Methods

Scientific Field: Food Analytical Methods

Results or Outcomes: The characteristic wavenumber of the pesticide could be precisely identified using the SERS method . The calculated limits of detection for omethoate in standard solution and in peach extracts were 0.001 mg L−1 and 0.01 mg kg−1, respectively .

Application in Food Quality Control

Scientific Field: Food Quality Control

Methods of Application: With increasing concentrations of omethoate, the visualization of the sensing system decreases, and the B-value obtained via the smartphone drops .

Results or Outcomes: Under optimal detection conditions, the omethoate could be detected in a linear range of 0.5–50 μg/L (R² = 0.9965), with a detection limit of 0.01 μg/L .

Omethoate is a systemic organophosphorus insecticide and acaricide, chemically represented as O,O-dimethyl S-methylcarbamoylmethyl phosphorothioate (C₅H₁₂NO₄PS). It is primarily used in horticulture and agriculture to control a variety of insects and mites. The compound functions by inhibiting the enzyme acetylcholinesterase, leading to an overstimulation of the nervous system due to the accumulation of acetylcholine at nerve synapses .

Omethoate is typically available as a soluble concentrate and is recognized for its high toxicity, particularly through oral and dermal exposure. The acceptable daily intake has been established at 0.0004 mg/kg body weight, reflecting ongoing safety assessments due to its potential health hazards .

The primary chemical reaction involving omethoate is its irreversible inhibition of acetylcholinesterase. This enzyme plays a crucial role in breaking down acetylcholine, a neurotransmitter essential for nerve impulse transmission. When omethoate binds to acetylcholinesterase, it prevents this breakdown, resulting in prolonged nerve signal transmission .

Kinetic studies indicate that the interaction between omethoate and acetylcholinesterase is bimolecular, with omethoate being 75-100 times more potent than its parent compound in inhibiting this enzyme .

Omethoate exhibits significant biological activity as an insecticide due to its neurotoxic effects on target pests. Its mechanism of action involves the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine, which causes continuous stimulation of the nervous system in insects and mites .

In mammals, exposure to omethoate can lead to symptoms such as respiratory distress, convulsions, and potentially death due to acute toxicity. The LD50 values for oral exposure in rats range from 22 to 65 mg/kg body weight, indicating high toxicity .

Omethoate can be synthesized through several chemical pathways involving the reaction of dimethyl phosphorothioate with methyl carbamate derivatives. The synthesis typically involves:

  • Formation of Dimethyl Phosphorothioate: This is achieved through the reaction of phosphorus pentasulfide with dimethyl alcohol.
  • Carbamoylation: The resulting phosphorothioate is then reacted with methyl carbamate under controlled conditions to yield omethoate.

This synthesis method allows for the production of omethoate with specific purity levels required for agricultural applications .

Omethoate is primarily used in agriculture for:

  • Control of Insects and Mites: Effective against various pests including aphids, whiteflies, and spider mites.
  • Horticulture: Utilized in fruit and vegetable crops to manage pest populations.
  • Home Gardens: Available for use by amateur gardeners for pest control.

Research has indicated that omethoate interacts with various biological systems beyond its target pests. Studies have shown that it can affect cholinergic activity in non-target organisms, including amphibians. For instance, exposure can lead to fluctuations in acetylcholinesterase activity in frogs treated with omethoate .

Additionally, omethoate's interaction with other chemicals has been studied to understand potential synergistic or antagonistic effects on biological systems, particularly concerning neurotoxicity and immunotoxicity .

Several compounds share structural similarities or mechanisms of action with omethoate. Below are some notable examples:

CompoundChemical StructureMechanism of ActionUnique Features
DimethoateO,O-dimethyl S-methylcarbamateInhibits acetylcholinesterasePrecursor to omethoate; less potent
MalathionO,O-dimethyl phosphorothioateInhibits acetylcholinesteraseUsed widely; less toxic than omethoate
ChlorpyrifosO,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioateInhibits acetylcholinesteraseBroad-spectrum insecticide; environmental concerns
FenthionO,O-dimethyl S-(1-methyl-2-propynyl) phosphorothioateInhibits acetylcholinesteraseSimilar toxicological profile

Omethoate stands out due to its high potency as an acetylcholinesterase inhibitor compared to these similar compounds. Its unique structure allows it to be more effective against specific pests while also posing significant risks to non-target organisms .

Enzyme Inhibition: Acetylcholinesterase Modulation

Omethoate functions as a potent acetylcholinesterase (AChE) inhibitor, binding irreversibly to the enzyme’s active site and preventing acetylcholine hydrolysis. Structural analysis reveals its organothiophosphate group undergoes oxidative desulfuration to form the oxon analog, which phosphorylates the serine hydroxyl group within AChE’s catalytic triad [1] [4]. This phosphorylation disrupts neurotransmission, leading to acetylcholine accumulation and subsequent overstimulation of cholinergic receptors [1].

In vitro kinetic studies comparing human and rat erythrocyte AChE inhibition demonstrate omethoate’s high inhibitory potency. The bimolecular rate constant (kᵢ), which quantifies the efficiency of enzyme inhibition, ranges from 3.70 × 10⁴ to 6.58 × 10⁴ L·mol⁻¹·min⁻¹ in rats and 3.50 × 10⁴ to 6.94 × 10⁴ L·mol⁻¹·min⁻¹ in humans [6]. These values indicate minimal interspecies variability, suggesting similar pharmacodynamic effects across mammals (Table 1).

Table 1. Comparative AChE Inhibition Kinetics of Omethoate

Specieskᵢ Range (L·mol⁻¹·min⁻¹)
Rat3.70 × 10⁴ – 6.58 × 10⁴
Human3.50 × 10⁴ – 6.94 × 10⁴

Mixed-type inhibition kinetics have been observed for structurally related organophosphates, where inhibitors bind both free enzymes and enzyme-substrate complexes [2]. While omethoate’s exact binding mode requires further elucidation, its affinity for hydrophobic subsites near AChE’s active gorge likely contributes to sustained enzyme inactivation [5].

Oxidative Stress Biomarkers in Non-Target Organisms

Omethoate disrupts redox homeostasis in non-target species, as evidenced by elevated oxidative stress biomarkers. In Allium cepa, exposure to 5.7 mg/L omethoate increased superoxide dismutase (SOD) and catalase (CAT) activities by 218% and 194%, respectively, compared to controls [3]. Concurrently, malondialdehyde (MDA) levels, indicative of lipid peroxidation, rose by 3.1-fold, confirming membrane damage (Table 3).

Table 3. Oxidative Stress Parameters in Allium cepa Under Omethoate Exposure

Parameter2.0 mg/L3.1 mg/L5.7 mg/L
SOD Activity (%)+145+182+218
CAT Activity (%)+120+157+194
MDA Level (fold)1.82.43.1

The pesticide also reduced chlorophyll a and b content by 44% and 52% at 5.7 mg/L, impairing photosynthetic efficiency [3]. These effects correlate with ROS overproduction, which oxidizes cellular macromolecules and depletes antioxidant reserves. In animals, analogous mechanisms may compromise organ function, particularly in tissues with high metabolic rates, such as the liver and nervous system.

Color/Form

Colorless liquid
Colorless to yellowish oily liquid

XLogP3

-0.9

Boiling Point

Decomposes at about 135 °C

Density

Specific gravity: 1.32

LogP

-0.74 (LogP)
log Kow = -0.74 at 20 °C

Odor

Mercaptan-like odo

Melting Point

-28.0 °C
Solidifies at -28 °C

UNII

28U28EWE79

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Mechanism of Action

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
Systemic insecticide and acaricide with contact and stomach action. Cholinesterase inhibitor.
Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/
Toxicants of this class phosphorylate almost irreversibly varying amt of acetylcholinesterase enzyme of tissues, allowing accum of acetylcholine at cholinergic neuro-effector junctions (muscarinic effects), & at skeletal muscle myoneural junctions & in autonomic ganglia (nicotinic effects). /Organophosphate pesticides/
The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/

Vapor Pressure

2.48e-05 mmHg
2.48X10-5 mm Hg at 20 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

1113-02-6

Wikipedia

Omethoate

Use Classification

Agrochemicals -> Acaricides, Insecticides
Transformation products, Acaricides, Insecticides
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Omethoate is produced by reaction of O,O-dimethylphosphorylmercaptoacetic acid with methyl isocyanate
Omethoate may be prepared by the reaction of O,O-dimethylphosphorothioic acid with 2-chloro-N-methylacetamide.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Omethoate (technical grade) as Class IB: highly hazardous; Main Use: insecticide.
Not registered for use in U.S.
P-O analogue of dimethoate

Analytic Laboratory Methods

Residues determined by reverse phase high performance liquid chromatography
FDA; Pesticide Analytical Manual Vol 1, Sec 232.41 (1989) Determination of omethoate by gas liquid chromatography method with electron conductivity detector. Method is applicable to nonfatty foods. Recovery is not recovered.
A TLC method is reported for the sepn of dimethoate, dimethoate (oxygen analog), dioxathion, disulfoton, fonofos, fonofos (oxygen analog), and oxydemetonmethyl. The method involves the concurrent use of 2 Eastman silica gel plates with fluorescent indicator and 2 solvent systems. One plate is developed in solvent system containing 2,2,4-trimethylpentane: methylcyclohexane: isoamyl alcohol: paraffin oil: acetone (4:2:2:3:1) and the other in solvent system contg n-heptane: xylene: benzene: toluene: cyclohexane: methylcyclohexane (1:1:1:1:1:1). The pesticides are located by spraying with ammoniacal silver nitrate in acetone followed by exposure to long-wave UV light after drying at 100 °C for 2-3 min. A method is also reported for the TLC sepn of diazinon, dimethoate, dimethoate (oxygen analog), dioxathion, fonofos (oxygen analog), and oxydemetonmethyl from each other on fluorescent silica gel plates using solvent system containing 2,2,4-trimethylpentane: methylcyclohexane: isoamyl alcohol: paraffin oil: acetone (4:2:2:3:1).
Method: AOAC 985.22; Procedure: gas chromatography; Analyte: omethoate; Matrix: lettuce, strawberries, and tomatoes; Detection Limit: not provided.

Storage Conditions

Rooms used for storage only should be soundly constructed & fitted with secure locks. Floors should be kept clear & pesticides clearly identified. If repacking is carried out in storage rooms, adequate light should be available; floors should be impervious & sound ... . /Pesticides/
Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/
Pesticides of any degree of toxicity should be transported in containers which are clearly labelled, leak-proof, and not easily damaged. They should never be transported /or stored/ beside, or above any type of food, and all spillages should be immediately reported. /Pesticides/

Interactions

Anticholinesterase (organophosphorus) insecticides antagonize polarizing muscle relaxants. Phenothiazines /and thioxanthenes/: ... May enhance toxic effects of organophosphorus insecticides. /Insecticides, organophosphorus/
In long term therapy, adrenocorticoids antagonize the antiglaucoma effects of anticholinesterases (incr ocular pressure). ... Anticholinergics antagonize the miotic (antiglaucoma) & other muscarinic effects of anticholinesterases on the autonomic & central nervous systems. Tricyclic antidepressants (anticholinergic effects) antagonize the antiglaucoma (miotic) effects of anticholinesterases in glaucoma. ... Antihistamines with anticholinergic effects antagonize the miotic (antiglaucoma) & CNS effects of anticholinesterases. Anticholinesterases potentiate tranquilizing & behavioral changes induced by antihistamines. The actions of anticholinesterase agents on autonomic effector cells, & to some extent those on CNS, are antagonized by atropine, an antidote of choice. Barbiturates are potentiated by anticholinesterases. ... Dexpanthenol potentiates the effects of anticholinesterases. Fluorophosphate insecticides potentiate the effects of other anticholinesterases. /Anticholinesterases/
...To examine the therapeutic effect of combined use of obidoxime and atropine with artificial ventilation on respiratory muscle paralysis caused by omethoate poisoning... rats were exposed to 2 times the dose of LD50 omethoate and treated with atropine (10 mg/kg) to counteract cholinergic symptoms. When the rats' respiratory frequency became slower and /breathing labored/, trachea intubation and artificial ventilation was carried out. The rats in group A were continuously treated with atropine. The dose of obidoxime for Group B, C and D were 8, 15, 20 mg/kg respectively, given at the same time as artificial ventilation and 1, 2, 3 hours later. The doses of atropine was reduced to 1/3 - 2/3 of the first dose so as to maintain the rats atropinized. If the rat survival was beyond 60 minutes after withdrawal of artificial ventilation, the combined treatment was considered successful. The function of isolated phrenic diaphragm of the rats was observed with MS-302 physiological and pharmacological analysis instrument. None of the rats in Group A was successful after withdrawal from artificial ventilation and the function of phrenic diaphragm appeared poor; whereas >80% of the rats in B, C, D Group were successful after withdrawal from artificial ventilation in 3 hr and the function of phrenic diaphragm remained well. The survival rate in B, C and D groups were higher after withdrawal from artificial ventilation than that in Group A(P<0.01). The function of phrenic diaphragm in Group B, C and D were gradually decreased after ACh was added into the container. /The authors concluded that/ combined use of suitable dose of obidoxime and atropine with artificial ventilation for respiratory muscle paralysis caused by omethoate poisoning could promote the recovery of diaphragm function and reduce the death rate in poisoned rats.
Barbiturates are potentiated by anticholinesterases. Although barbiturates may be used cautiously in treating convulsions, extreme care is essential in handling poisonings due to anticholinesterases, particularly organophosphorus pesticides. Echothiophate, a cholinesterase inhibitor used as miotic, potentiates other such inhibitors ... Used for other purposes (additive effects) or possibly synergistic. Those exposed to organophosphate insecticides must take strict precautions. ... Organophosphorus insecticides: additive anticholinesterase effects. Hazardous. Patients on anticholinesterases (even topical, such as eye drops) should avoid areas where organophosphorus insecticides ...recently ...used. /Anticholinesterase/

Stability Shelf Life

Hydrolyzed in alkaline media; relatively slowly hydrolyzed in acidic media.

Dates

Last modified: 08-15-2023

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